

Application Notes and Protocols for BMS-986458 in In Vivo Mouse Models

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Compound of Interest

Compound Name: BMS-986458

Cat. No.: B15604889

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Abstract

BMS-986458 is a potent and selective, orally bioavailable small molecule degrader of the B-cell lymphoma 6 (BCL6) protein. As a heterobifunctional molecule, it brings together the E3 ubiquitin ligase cereblon (CRBN) and BCL6, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[1][2] BCL6 is a transcriptional repressor that is a key driver in several types of B-cell lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL).[2] Its degradation by **BMS-986458** leads to the de-repression of BCL6 target genes, resulting in the modulation of pathways associated with cell-cycle checkpoints, anti-proliferative signaling, and interferon response.[1][3] Notably, **BMS-986458** has been shown to upregulate the expression of CD20, a key therapeutic target in B-cell malignancies.[1] These application notes provide detailed protocols for the use of **BMS-986458** in preclinical in vivo mouse models of DLBCL, along with a summary of its pharmacokinetic properties and a schematic of its mechanism of action.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of BMS-986458 in Mice

Parameter	Value	Route of Administration	Dosage
Bioavailability (F)	53%	Oral	3 mg/kg
Cmax	24.9 μ M	Oral	3 mg/kg
Tmax	0.5 h	Oral	3 mg/kg
AUC24	75.6 μ M·h	Oral	3 mg/kg
Clearance	6.67 mL/min/kg	Intravenous	1 mg/kg
Vss	0.51 L/kg	Intravenous	1 mg/kg
Half-life	1.1 h	Intravenous	1 mg/kg

Data sourced from a preclinical study.[\[4\]](#)

Table 2: In Vivo Efficacy of BMS-986458 in OCI-LY-1 Xenograft Model

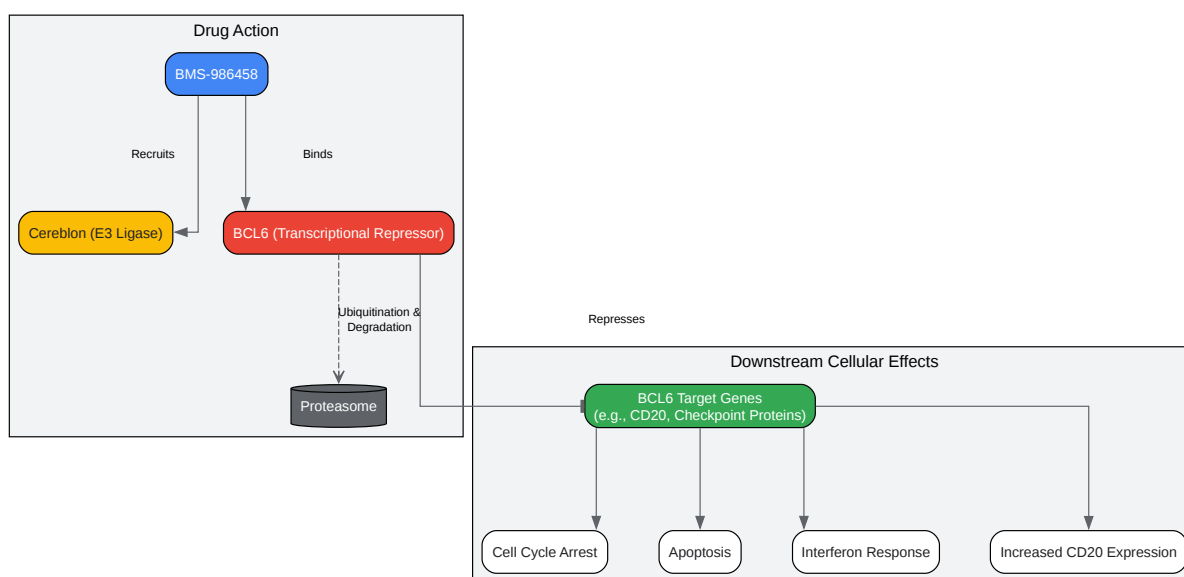
Dosage (Oral, q.d.)	Outcome
30 mg/kg	Dose-dependent BCL6 degradation and tumor growth suppression. [4]
60 mg/kg	Dose-dependent BCL6 degradation and tumor growth suppression. [4]
120 mg/kg	Dose-dependent BCL6 degradation and tumor growth suppression. [4]

Note: Specific tumor growth inhibition percentages and survival data are not yet publicly available in the reviewed literature.

Signaling Pathway

The degradation of the BCL6 transcriptional repressor by **BMS-986458** leads to the upregulation of its target genes. This has a multi-faceted anti-tumor effect, including the activation of cell cycle checkpoints and anti-proliferative pathways, as well as the stimulation of

an interferon response. A key consequence of BCL6 degradation is the increased expression of CD20 on the surface of lymphoma cells.



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Caption: Mechanism of action of **BMS-986458** and its downstream effects.

Experimental Protocols

Protocol 1: OCI-LY-1 Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the establishment of a subcutaneous xenograft model using the OCI-LY-1 human DLBCL cell line to evaluate the in vivo efficacy of **BMS-986458**.

Materials:

- OCI-LY-1 cells
- Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
- Matrigel (or similar basement membrane matrix)
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Phosphate-buffered saline (PBS)
- Trypan blue solution
- Syringes and needles (27-30 gauge)
- Calipers
- **BMS-986458**
- Vehicle for oral administration (e.g., 0.5% methylcellulose or a solution of 0.5% methylcellulose with 0.2% Tween 80)

Procedure:

- **Cell Culture:** Culture OCI-LY-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the logarithmic growth phase before implantation.
- **Cell Preparation for Implantation:**

- Harvest cells and determine cell viability and count using a hemocytometer and trypan blue exclusion.
- Centrifuge the cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5×10^7 cells/mL.
- Tumor Implantation:
 - Subcutaneously inject 100 μ L of the cell suspension (containing 5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume every 2-3 days using calipers.
 - Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Drug Formulation and Administration:
 - Prepare a suspension of **BMS-986458** in the chosen vehicle at the desired concentrations (e.g., 3, 6, and 12 mg/mL to achieve doses of 30, 60, and 120 mg/kg in a 10 mL/kg dosing volume).
 - Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
 - Administer **BMS-986458** or vehicle orally (q.d. - once daily) by gavage.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study (e.g., based on tumor volume in the control group reaching a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for BCL6 levels, immunohistochemistry).

Protocol 2: Patient-Derived Xenograft (PDX) Model

This protocol provides a general framework for establishing and utilizing DLBCL PDX models to assess the efficacy of **BMS-986458**.

Materials:

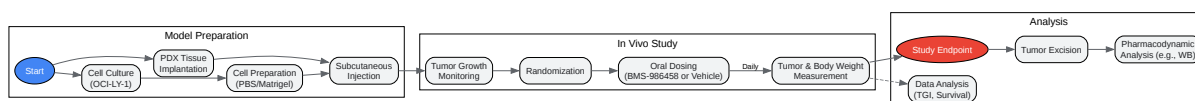
- Fresh patient tumor tissue from a consenting patient with DLBCL.
- Highly immunocompromised mice (e.g., NSG mice).
- Surgical tools for tissue processing.
- Cell culture medium (e.g., RPMI-1640 with supplements).
- **BMS-986458** and oral gavage vehicle.
- Calipers.

Procedure:

- Tumor Tissue Implantation:
 - Under sterile conditions, mince the fresh tumor tissue into small fragments (approximately 2-3 mm³).
 - Implant the tumor fragments subcutaneously into the flank of anesthetized NSG mice.
- PDX Model Expansion:
 - Monitor the mice for tumor growth.
 - Once the tumors reach a significant size (e.g., >1000 mm³), the mouse is euthanized, and the tumor is excised and can be serially passaged into new cohorts of mice for expansion.
- Treatment Study:
 - Once a cohort of mice with established PDX tumors of 100-200 mm³ is available, randomize them into treatment and control groups.
 - Prepare and administer **BMS-986458** or vehicle orally as described in Protocol 1.

- Efficacy Assessment:
 - Monitor tumor growth and the health of the mice as in the CDX model study.
 - At the study endpoint, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Experimental Workflow Visualization



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Caption: Workflow for in vivo efficacy studies of **BMS-986458**.

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